(4E)-4-{2-[(4-methyl-3-nitrophenyl)carbonyl]hydrazinylidene}-4-phenylbutanoic acid
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Overview
Description
4-[(E)-2-(4-METHYL-3-NITROBENZOYL)HYDRAZONO]-4-PHENYLBUTANOIC ACID is an organic compound that features a hydrazone functional group This compound is characterized by the presence of a nitro group and a phenyl group, which contribute to its unique chemical properties
Preparation Methods
The synthesis of 4-[(E)-2-(4-METHYL-3-NITROBENZOYL)HYDRAZONO]-4-PHENYLBUTANOIC ACID typically involves the reaction of 4-methyl-3-nitrobenzoic acid with hydrazine derivatives under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the hydrazone linkage. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, reaction time, and purification steps .
Chemical Reactions Analysis
4-[(E)-2-(4-METHYL-3-NITROBENZOYL)HYDRAZONO]-4-PHENYLBUTANOIC ACID undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The hydrazone group can be reduced to a hydrazine derivative using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate reagents. Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various nucleophiles
Scientific Research Applications
4-[(E)-2-(4-METHYL-3-NITROBENZOYL)HYDRAZONO]-4-PHENYLBUTANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: The compound’s potential as a drug candidate is explored due to its ability to interact with specific molecular targets. It is evaluated for its efficacy and safety in preclinical studies.
Industry: The compound is used in the development of new materials and chemical products, including dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of 4-[(E)-2-(4-METHYL-3-NITROBENZOYL)HYDRAZONO]-4-PHENYLBUTANOIC ACID involves its interaction with specific molecular targets. The nitro group and hydrazone linkage play crucial roles in its biological activity. The compound may inhibit enzymes or interact with receptors, leading to changes in cellular processes. The exact molecular pathways involved depend on the specific biological context and the target of interest .
Comparison with Similar Compounds
4-[(E)-2-(4-METHYL-3-NITROBENZOYL)HYDRAZONO]-4-PHENYLBUTANOIC ACID can be compared with other similar compounds, such as:
4-{(E)-[2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 3,6-DICHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE: This compound also features a hydrazone linkage and a nitro group but differs in its additional functional groups and overall structure.
3-Methyl-4-nitrobenzoic acid: This compound is a precursor in the synthesis of 4-[(E)-2-(4-METHYL-3-NITROBENZOYL)HYDRAZONO]-4-PHENYLBUTANOIC ACID and shares similar chemical properties. The uniqueness of 4-[(E)-2-(4-METHYL-3-NITROBENZOYL)HYDRAZONO]-4-PHENYLBUTANOIC ACID lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H17N3O5 |
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Molecular Weight |
355.3 g/mol |
IUPAC Name |
(4E)-4-[(4-methyl-3-nitrobenzoyl)hydrazinylidene]-4-phenylbutanoic acid |
InChI |
InChI=1S/C18H17N3O5/c1-12-7-8-14(11-16(12)21(25)26)18(24)20-19-15(9-10-17(22)23)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,20,24)(H,22,23)/b19-15+ |
InChI Key |
CYUZABCIQFMNRA-XDJHFCHBSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)N/N=C(\CCC(=O)O)/C2=CC=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NN=C(CCC(=O)O)C2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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